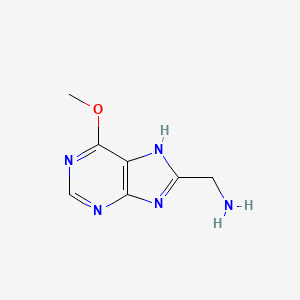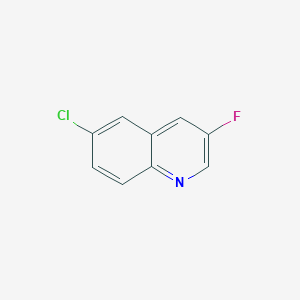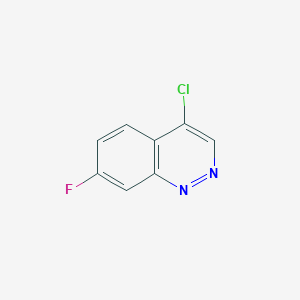
8-Chloro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 8-chlororesorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 8-chloro-2H-chromen-2,3-dione.
Reduction: Formation of 8-chloro-2,3-dihydrochromen-2-one.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chloro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, optical brighteners, and perfumes.
Mécanisme D'action
The biological activity of 8-Chloro-2H-chromen-2-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects. Its anticoagulant activity is due to the inhibition of vitamin K epoxide reductase, which is crucial for blood clotting .
Comparaison Avec Des Composés Similaires
Coumarin (2H-chromen-2-one): The parent compound without the chlorine substitution.
7-Hydroxy-2H-chromen-2-one: Known for its antioxidant properties.
4-Methyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness: 8-Chloro-2H-chromen-2-one stands out due to the presence of the chlorine atom, which enhances its reactivity and broadens its range of applications compared to its non-chlorinated counterparts .
Propriétés
Numéro CAS |
33491-29-1 |
|---|---|
Formule moléculaire |
C9H5ClO2 |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
8-chlorochromen-2-one |
InChI |
InChI=1S/C9H5ClO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |
Clé InChI |
VJSCJTIZNLCOJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)
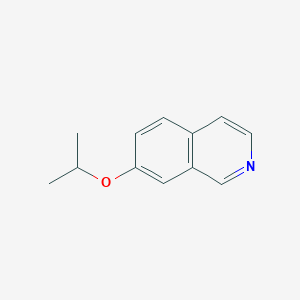
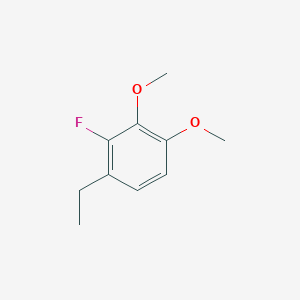
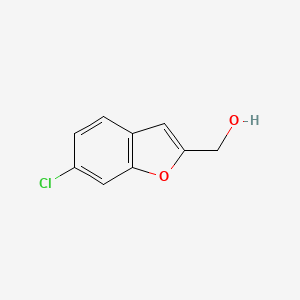
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

